

Comprehensive Application Notes and Protocols: Albaconazole in Fungal Infection Model Systems

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Compound Focus: Albaconazole

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Introduction to Albaconazole and Its Antifungal Profile

Albaconazole (UR-9825) is a **broad-spectrum triazole antifungal** agent with potent activity against diverse fungal pathogens. Developed by Grupo Uriach and currently under investigation by Palau Pharma and Allergan, **Albaconazole** belongs to the **third-generation azole** class, characterized by a 7-chloroquinazolin-4-one core structure that differentiates it from other triazoles [1] [2]. This structural configuration contributes to its **enhanced pharmacokinetic properties**, including an extended half-life (30-56 hours) and a very large volume of distribution, enabling once-weekly dosing regimens in clinical studies [1]. **Albaconazole** functions as a **selective inhibitor** of fungal lanosterol C-14 α -demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway [3]. By targeting this cytochrome P450-dependent enzyme, **Albaconazole** depletes ergosterol content in fungal cell membranes while causing toxic methylated sterols to accumulate, thereby disrupting membrane fluidity and ultimately inhibiting fungal growth or inducing cell death [3].

The **broad-spectrum activity** of **Albaconazole** encompasses pathogenic yeasts (including *Candida* species and *Cryptococcus neoformans*), dermatophytes, and filamentous fungi (including *Aspergillus* species) [1] [2] [4]. Preclinical studies have demonstrated its efficacy across various fungal infection models, including systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis [2]. Additionally, research has

explored its application in **American Trypanosomiasis** (Chagas disease), caused by the protozoan *Trypanosoma cruzi*, which shares the ergosterol biosynthesis pathway with fungi [3]. The chemical structure of **Albaconazole** incorporates a fluorinated aromatic system and a triazole moiety that coordinates with the heme iron in the CYP51 active site, providing high-affinity binding and potent inhibition of the enzyme [1] [2].

In Vitro Susceptibility Testing Protocols

Broth Microdilution Method for Yeasts and Filamentous Fungi

The **broth microdilution method** serves as the standard protocol for determining minimum inhibitory concentrations (MICs) of **Albaconazole** against fungal pathogens. For conventional yeasts including *Candida* species and *Cryptococcus neoformans*, follow the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines [2] [4]. Prepare stock solutions of **Albaconazole** in **dimethyl sulfoxide** at 3,200 µg/mL, with subsequent dilutions in RPMI 1640 medium buffered to pH 7.0 with MOPS [4]. The final testing concentration range should span from 0.06 to 32 µg/mL, using an inoculum density of (0.5×10^3) to (2.5×10^3) CFU/mL in 96-well U-bottom microtiter plates [4]. Include appropriate quality control strains (*C. krusei* ATCC 6258 and *C. parapsilosis* ATCC 22019) and growth controls in each assay.

For **filamentous fungi** such as *Aspergillus* species, adhere to CLSI M38-A guidelines [2]. Adjust the inoculum to (0.4×10^4) to (5×10^4) CFU/mL based on spectrophotometric measurements and incubate at 35°C for 48 hours. For **fastidious lipid-dependent fungi** including *Malassezia* species, supplement media with lipid emulsions such as modified Dixon or Leeming-Notman medium to support growth [4]. Due to medium turbidity interfering with visual readings, incorporate a **colorimetric indicator** (Alamar Blue, resazurin) at a 1:4 dilution in phosphate-buffered saline, adding 50 µL to each well after 72 hours of incubation at 32°C [4]. Define the MIC as the lowest drug concentration that prevents a color change from blue to pink, indicating complete inhibition of metabolic activity.

Table 1: In Vitro Susceptibility of Candida Species to Albaconazole and Comparator Agents

Candida Species	Strain ID	Albaconazole MIC ($\mu\text{g/mL}$)	Fluconazole MIC ($\mu\text{g/mL}$)	Voriconazole MIC ($\mu\text{g/mL}$)
<i>C. albicans</i>	CAAL93	0.003 ± 0.002	0.062 ± 0.052	0.005 ± 0.001
<i>C. albicans</i>	CAAL97	<0.001	0.018 ± 0.002	<0.003
<i>C. albicans</i>	DSY735	0.063 ± 0.009	11.0 ± 0.2	0.101 ± 0.005
<i>C. krusei</i>	CAKR7	0.022 ± 0.010	>30	0.549 ± 0.244
<i>C. glabrata</i>	CAGL2	0.065 ± 0.012	7.7 ± 0.1	0.061 ± 0.020
<i>C. parapsilosis</i>	CAPA1	0.018 ± 0.003	>30	0.925 ± 0.120

Intracellular Amastigote Assay for *Trypanosoma cruzi*

For evaluation of anti-*Trypanosoma cruzi* activity, implement an **intracellular amastigote model** using Vero or RAW macrophages infected with trypomastigotes of the Y strain or Colombian strain [3]. Culture host cells in DMEM supplemented with 10% fetal bovine serum at 37°C with 5% CO₂. Infect monolayers at a **multiplicity of infection of 10:1** (parasite-to-host cell ratio) and treat with **Albaconazole** at concentrations ranging from 0.001 to 1 μM for 96 hours [3]. Include benznidazole as a reference drug. Assess anti-amastigote activity by counting the percentage of infected host cells and the number of amastigotes per 100 host cells using Giemsa-stained slides. Calculate the **50% effective concentration (EC₅₀)** using non-linear regression analysis of dose-response curves.

In Vivo Efficacy Models

Murine Model of Systemic Candidiasis

The **systemic candidiasis model** provides critical preclinical data for **Albaconazole** efficacy against invasive *Candida* infections. Implement immunocompromised mice (e.g., BALB/c with induced neutropenia via cyclophosphamide) to enhance susceptibility to infection [2]. Inoculate mice via the lateral tail vein with

(1×10^5) to (5×10^5) CFU of *C. albicans* or non-*albicans* species in 0.1 mL saline [2]. Initiate treatment 2 hours post-infection with **Albaconazole** administered orally at **1.5-5 mg/kg/day** for 7-14 days. Prepare formulations for oral administration by suspending **Albaconazole** in 0.5% methylcellulose or solubilizing in polyethylene glycol 300 [3]. Include vehicle control and comparator drug groups (fluconazole 10 mg/kg/day or voriconazole 10 mg/kg/day). Monitor survival twice daily for 28 days post-infection and assess fungal burden in target organs (kidneys, liver, spleen) by homogenizing tissues, performing serial dilutions, and plating on Sabouraud dextrose agar for CFU enumeration [2].

Murine Model of Acute Chagas Disease

For evaluation of **Albaconazole** in **Chagas disease**, utilize female BALB/c mice (6-8 weeks old) infected intraperitoneally with (1×10^3) blood trypomastigotes of the *T. cruzi* Y strain [3]. Initiate treatment during the acute phase of infection (5-7 days post-infection) with various dosing regimens: **oral administration** of free **Albaconazole** at 5-20 mg/kg/day, **subcutaneous injection** of **Albaconazole**-loaded nanocapsules at 1-5 mg/kg, or **intramuscular administration** of nanocapsules at equivalent doses [3]. Continue treatment for 10-20 consecutive days with once- or twice-daily dosing. Monitor parasitemia levels every 2-3 days using fresh blood examination and assess mortality twice daily for 60 days post-infection [3]. Collect cardiac and skeletal muscle tissues for histological evaluation of amastigote nests and inflammatory infiltrates at study endpoint.

Table 2: In Vivo Efficacy of **Albaconazole** in Murine Infection Models

Infection Model	Dose (mg/kg/day)	Route	Treatment Duration	Efficacy Outcome
Systemic Candidiasis	1.5-5	Oral	7-14 days	75% survival rate; significant reduction in renal fungal burden
Acute Chagas (Y strain)	5	Oral	10 days	Reduced parasitemia but patent infection maintained
Acute Chagas (Y strain)	1-5 (NC)	SC/IM	10-20 days	Negative parasitemia during treatment; delayed relapse

Infection Model	Dose (mg/kg/day)	Route	Treatment Duration	Efficacy Outcome
Systemic Aspergillosis	10	Oral	10 days	Improved survival and reduced lung fungal burden

Advanced Formulation Protocol: **Albaconazole-Loaded Nanocapsules**

Nanocapsule Preparation and Characterization

The **nanocapsule formulation** significantly enhances **Albaconazole's** therapeutic profile by improving solubility, prolonging release, and potentially reducing toxicity [3]. Prepare **Albaconazole**-loaded nanocapsules using the **nanoprecipitation method** with biodegradable poly- ϵ -caprolactone (PCL) polymer [3]. Dissolve PCL (42,500 g/mol) at 1% w/w, **Albaconazole** at 0.5% w/w, and soy phosphatidylcholine (Epikuron170) at 1.5% w/w in acetone containing medium-chain triglycerides (Miglyol 810N) as the oil core [3]. Inject this organic phase rapidly into an aqueous solution containing poloxamer 188 (2% w/w) under magnetic stirring at 800 rpm. evaporate acetone under reduced pressure and concentrate the nanocapsule suspension to a final volume of 10 mL.

Characterize the resulting nanocapsules for **hydrodynamic diameter** (target: 200-300 nm), **polydispersity index** (target: <0.2), and **zeta potential** (target: -10 to -20 mV) using dynamic light scattering [3]. Determine **drug loading** and **encapsulation efficiency** (typically >80%) by ultracentrifugation at 25,000 \times g for 60 minutes, followed by high-performance liquid chromatography analysis of both the supernatant and dissolved pellet [3]. Examine nanocapsule morphology using **atomic force microscopy** and **scanning electron microscopy** to confirm spherical shape and smooth surface characteristics [3].

In Vivo Evaluation of Nanocapsule Formulations

Assess the **pharmacokinetic profile** of **Albaconazole** nanocapsules in BALB/c mice following subcutaneous or intramuscular administration at 5 mg/kg [3]. Collect blood samples at predetermined time

points (0.5, 1, 2, 4, 8, 12, 24, 48 hours) via retro-orbital bleeding. Process plasma samples by protein precipitation with acetonitrile and analyze using validated LC-MS/MS methods [3]. Calculate pharmacokinetic parameters including **maximum concentration** (C_{max}), **time to maximum concentration** (T_{max}), **area under the curve** (AUC), and **elimination half-life** (t_{1/2}). Compare these parameters with free **Albaconazole** administered orally to determine relative bioavailability and sustained release characteristics [3].

Data Analysis and Interpretation

Statistical Analysis and Efficacy Evaluation

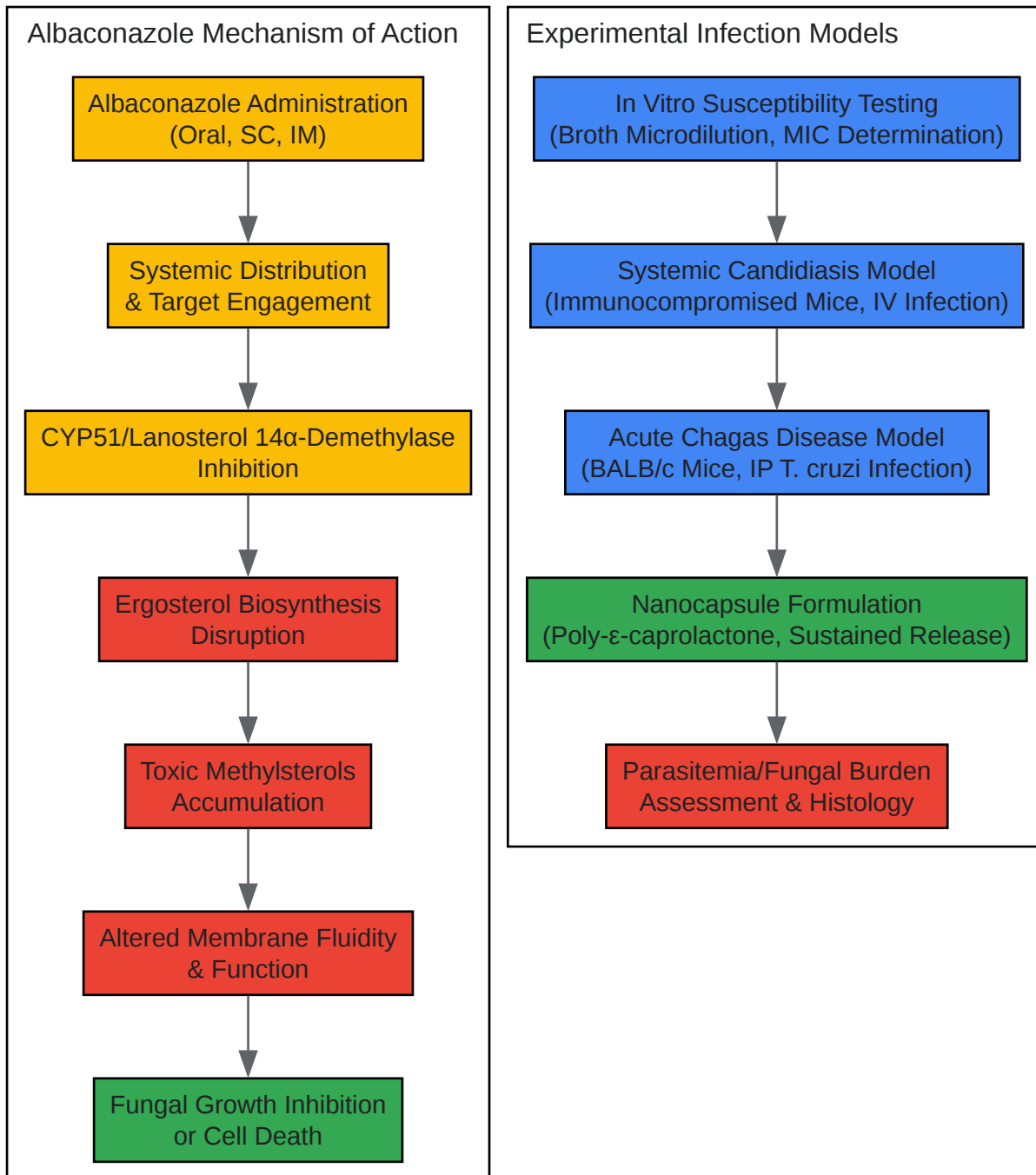
Employ **appropriate statistical methods** to analyze experimental data, using one-way ANOVA with post-hoc Tukey test for multiple comparisons or Student's t-test for two-group comparisons [3] [2]. Express survival data using Kaplan-Meier curves and compare with log-rank test. Consider p-values <0.05 statistically significant. For in vivo efficacy studies, calculate the **percentage reduction in fungal/parasite burden** compared to untreated controls using the formula: $[(\text{Mean CFU control} - \text{Mean CFU treated}) / \text{Mean CFU control}] \times 100$ [3] [2].

Table 3: Comparative Activity of **Albaconazole** Against Filamentous Fungi

Fungal Species	Strain ID	Albaconazole MIC (µg/mL)	Itraconazole MIC (µg/mL)	Voriconazole MIC (µg/mL)
<i>A. fumigatus</i>	ASFU7	0.23 ± 0.01	0.42 ± 0.04	0.15 ± 0.01
<i>A. fumigatus</i>	ASFU13	1.1 ± 0.3	>71	<0.35
<i>A. fumigatus</i>	ASFU17	2.1 ± 0.1	>71	0.25 ± 0.3
<i>S. prolificans</i>	SCSP1	0.5	NT	0.125
<i>R. oryzae</i>	RHPU1	0.5	NT	2

Fungal Species	Strain ID	Albaconazole MIC (µg/mL)	Itraconazole MIC (µg/mL)	Voriconazole MIC (µg/mL)
<i>M. circinelloides</i>	RHMI1	1	NT	8

The following diagram illustrates **Albaconazole**'s mechanism of action and experimental workflow in fungal infection models:



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Conclusion and Research Applications

Albaconazole represents a **promising therapeutic candidate** with demonstrated efficacy across multiple fungal infection models and against the protozoan pathogen *Trypanosoma cruzi* [3] [2]. The comprehensive

protocols outlined herein provide researchers with standardized methods for evaluating **Albaconazole's** antifungal activity, from basic in vitro susceptibility testing to complex in vivo efficacy models. The development of **nanocapsule formulations** addresses **Albaconazole's** inherent solubility limitations and short plasma half-life in mice, offering a promising strategy to enhance its therapeutic potential [3]. These application notes should serve as a robust foundation for preclinical assessment of **Albaconazole**, contributing to the advancement of this promising agent through the drug development pipeline.

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